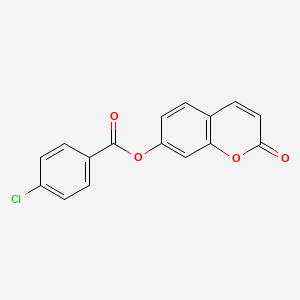

2-oxo-2H-chromen-7-yl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone (coumarin) core linked to a 4-chlorobenzoate moiety.

Méthodes De Préparation

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is typically carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the ester in 88% yield .

Analyse Des Réactions Chimiques

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-oxo-2H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its diverse biological activities. Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be compared with other coumarin derivatives such as:

Umbelliferone: Known for its antioxidant and anti-inflammatory properties.

Scopoletin: Exhibits antifungal and antibacterial activities.

Warfarin: A well-known anticoagulant used in medicine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .

Activité Biologique

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anticancer and antifungal activities.

Synthesis

The compound is synthesized through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in the presence of triethylamine. The reaction yields this compound in an impressive 88% yield. Characterization techniques such as mass spectrometry, IR, UV–Vis, and NMR spectroscopy confirm the structure of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.54 µM , indicating potent activity. Comparatively, a coumarin-containing ketone derivative demonstrated even stronger activity with an IC50 of 0.47 µM .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 9.54 |

| Coumarin-containing ketone | MCF-7 | 0.47 |

Additionally, the compound shows selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over the cytosolic hCA I isoform, with a reported inhibition constant (Ki) of 21.8 nM .

Antifungal Activity

The biological activity of related coumarin derivatives has also been evaluated for antifungal properties. For instance, derivatives similar to this compound have shown effective inhibition against several plant pathogens such as Alternaria solani and Botrytis cinerea, with EC50 values ranging from 2.90 to 5.56 µg/mL . This suggests a promising avenue for agricultural applications.

Table 2: Antifungal Activity of Related Compounds

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| Ester derivative of coumarin | Alternaria solani | 2.90 |

| Ester derivative of coumarin | Botrytis cinerea | 5.56 |

Case Studies

A notable study conducted by Becerra et al. (2021) provided comprehensive insights into the synthesis and characterization of this compound along with its anticancer effects on MCF-7 cells . The study's findings underscore the potential for developing new therapeutic agents based on coumarin derivatives.

Another investigation into related compounds revealed their efficacy against multiple fungal pathogens, demonstrating that structural modifications can enhance biological activity significantly .

Propriétés

IUPAC Name |

(2-oxochromen-7-yl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOATOHSLRGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.